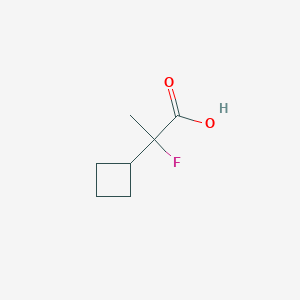![molecular formula C16H16N6OS B3000355 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097895-17-3](/img/structure/B3000355.png)
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound featuring a unique combination of pyrazole, benzoyl, thiadiazole, and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 3-(1H-pyrazol-1-yl)benzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is subsequently reacted with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions: 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiadiazole oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for benzoyl reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for pyrazole substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group results in benzyl derivatives.
科学研究应用
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the pyrazole ring may interact with enzyme active sites, while the thiadiazole moiety could influence redox reactions within cells.
相似化合物的比较
- 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperidine
- 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)morpholine
Uniqueness: Compared to similar compounds, 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiadiazole rings in the same molecule allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it a subject of ongoing research, with promising applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-3-1-4-14(11-13)22-6-2-5-17-22)21-9-7-20(8-10-21)15-12-18-24-19-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCPRLRNUUDDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3000275.png)

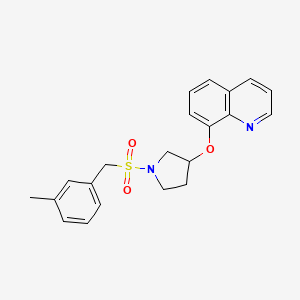

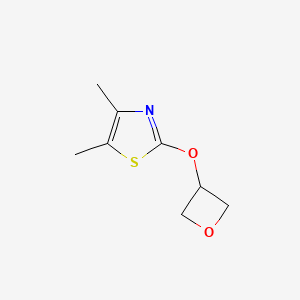
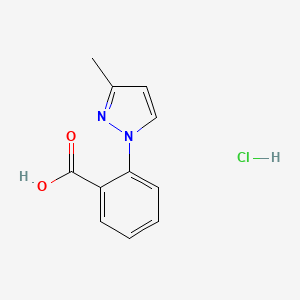

![N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B3000290.png)
![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)
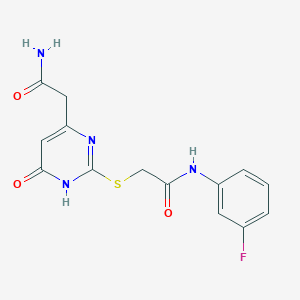
![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)
